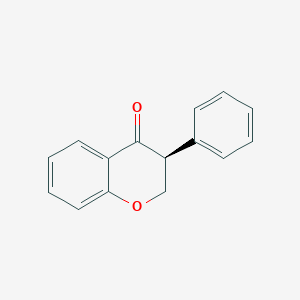

(3S)-isoflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(3S)-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2/t13-/m1/s1 |

InChI Key |

RTRZOHKLISMNRD-CYBMUJFWSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

Isomeric SMILES |

C1[C@@H](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Current Academic Perspectives on 3s Isoflavanone Research

Historical Context of Isoflavanone (B1217009) Research Paradigms

The journey of isoflavone (B191592) research began in the 1940s with the observation of fertility issues in sheep that grazed on isoflavone-rich clover. nih.gov This discovery sparked scientific curiosity into this class of plant secondary metabolites. nih.govoaepublish.com Initially, research focused on their estrogenic effects in rodents, with considerations for their use as growth promoters in the animal feed industry. nih.gov However, it was soon discovered that isoflavones could also act as antiestrogens, highlighting the complexity of their biological activities. nih.gov

The 1990s marked a significant turning point, with a surge in research largely driven by the U.S. National Cancer Institute, which began investigating the role of soyfoods, rich in isoflavones, in disease prevention. nih.gov This era broadened the scope of isoflavone research to include potential benefits for a range of conditions such as cancer, cardiovascular disease, bone health, and menopausal symptoms. researcher.life

The biosynthesis of isoflavonoids, including isoflavanones, originates from the phenylpropanoid pathway. nih.gov A key step in this pathway is the migration of the B-ring from the C-2 to the C-3 position of the flavonoid skeleton, a reaction catalyzed by the enzyme isoflavone synthase. nih.gov Isoflavanones are intermediates in the biosynthesis of other isoflavonoids. oup.com The basic structure of isoflavonoids is a 3-phenylchroman skeleton, and their diversity stems from various substitutions and modifications. nih.gov

Contemporary Significance of (3S)-Isoflavanone in Natural Product Chemistry

Isoflavonoids are predominantly found in the Leguminosae family, with soybeans being a particularly rich source. nih.govoregonstate.edu Over 2,400 different isoflavonoids have been identified from more than 300 plants. nih.gov The specific stereoisomer, this compound, has been isolated from various plants, including Uraria crinita. tandfonline.com

The chirality at the C-3 position of the isoflavanone core is a critical determinant of its biological activity. The (S)- and (R)-enantiomers often exhibit different physiological effects. For instance, the isoflavan (B600510) derivative (S)-equol, which can be formed from the metabolism of daidzein (B1669772), is a selective estrogen receptor modulator and a potent antioxidant. acs.org This highlights the importance of studying the specific stereochemistry of isoflavanones like this compound.

Recent research has focused on the synthesis and biological evaluation of various isoflavanone derivatives. For example, a new isoflavanone, (3S)-5,7-dihydroxy-2′,3′,4′-trimethoxy-6,5′-diprenylisoflavanone, was isolated and its structure elucidated using spectroscopic methods. tandfonline.com The interest in these compounds is driven by their potential therapeutic applications, stemming from a wide range of observed biological activities in related isoflavonoids, including estrogenic, antioxidant, and anti-cancer effects. nih.govacs.org

Methodological Advancements Driving this compound Investigations

The investigation of this compound and other chiral flavonoids has been significantly advanced by modern analytical and synthetic techniques.

Analytical Techniques:

High-performance liquid chromatography (HPLC) has become the method of choice for the enantioselective analysis of chiral compounds, largely replacing older techniques like optical rotation. chromatographyonline.com Chiral HPLC, in particular, allows for the separation and quantification of individual enantiomers, which is crucial for understanding their distinct biological roles. mdpi.com The first commercial HPLC column for enantioselective chromatography was introduced in 1981. chromatographyonline.com

Other powerful analytical methods include:

Gas Chromatography (GC): Useful for the analysis of volatile substances. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): A complementary technique to HPLC for enantioselective analysis. chromatographyonline.com

Capillary Electrophoresis (CE): Offers rapid and efficient separations of enantiomers. ceu.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used with chiral solvating agents like (R)- and (S)-BINOL to determine the enantiomeric purity and absolute configuration of isoflavanones. researchgate.net

Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS, GC-MS) for the identification and structural elucidation of compounds. mdpi.com

Interactive Data Table: Analytical Techniques for Isoflavanone Analysis

| Technique | Description | Application in Isoflavanone Research |

| HPLC | High-Performance Liquid Chromatography separates components of a mixture. | Enantioselective separation of (R)- and (S)-isoflavanones. chromatographyonline.commdpi.com |

| GC | Gas Chromatography is used for separating and analyzing volatile compounds. | Analysis of volatile isoflavanone derivatives. chromatographyonline.com |

| SFC | Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase. | Complementary to HPLC for chiral separations. chromatographyonline.com |

| CE | Capillary Electrophoresis separates ions based on their electrophoretic mobility. | Rapid and efficient enantiomeric separation. ceu.es |

| NMR | Nuclear Magnetic Resonance spectroscopy determines the physical and chemical properties of atoms. | Determination of enantiomeric purity and absolute configuration. researchgate.net |

| MS | Mass Spectrometry measures the mass-to-charge ratio of ions. | Identification and structural elucidation. mdpi.com |

Synthetic Methodologies:

The development of asymmetric synthesis methods has been pivotal in obtaining enantiomerically pure isoflavanones for biological testing. sioc-journal.cn These methods allow for the controlled production of either the (S) or (R) enantiomer.

Key synthetic strategies include:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to produce a specific enantiomer. For example, a palladium-catalyzed decarboxylative asymmetric protonation has been used to synthesize isoflavanones with excellent enantioselectivities. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation with dynamic kinetic resolution is another effective method. acs.org

Enantioselective Methodologies: Various strategies focus on the introduction of chirality at the C-3 position of the isoflavonoid (B1168493) skeleton. illinois.edu

Total Synthesis: Divergent total synthesis approaches, such as those using the Suzuki–Miyaura coupling reaction, enable the creation of a variety of isoflavone natural products and their derivatives. acs.org

These advancements in both analytical and synthetic chemistry are crucial for unlocking the full potential of this compound and other chiral natural products in various scientific and therapeutic fields.

Stereoselective Synthesis of 3s Isoflavanone and Its Analogues

Asymmetric Synthetic Routes to the (3S)-Isoflavanone Core

The creation of the chiral center at the C3 position is the key challenge in the asymmetric synthesis of isoflavanones. Various strategies have been developed to control the stereochemistry at this position, broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and chemoenzymatic strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy has been applied to the synthesis of complex molecules, including those with multiple stereocenters. nih.govnumberanalytics.com

In the context of isoflavanone (B1217009) synthesis, a chiral auxiliary can be attached to the precursor molecule to control the formation of the C3 stereocenter. For instance, a phenethylamine (B48288) (PEA) chiral auxiliary has been used in the solid-phase synthesis of related heterocyclic structures to control the stereochemistry introduced during a reduction step. scielo.br Evans' oxazolidinone auxiliaries are a well-established standard for directing stereoselective transformations like alkylations and aldol (B89426) reactions. wikipedia.orgwilliams.edu The general process involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to recover the chiral product and the recyclable auxiliary. wikipedia.orgwilliams.edu While specific examples focusing solely on this compound are not prevalent in the provided results, the principles demonstrated in the synthesis of other chiral heterocycles are directly applicable.

A general approach would involve:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine) to a 2-hydroxyphenylacetic acid derivative.

Coupling with a phenol (B47542) derivative to form a deoxybenzoin (B349326) intermediate bearing the chiral auxiliary.

Cyclization to form the isoflavanone ring, where the auxiliary directs the stereochemistry at C3.

Removal of the auxiliary to yield the this compound.

The effectiveness of this approach relies on high diastereoselectivity in the key bond-forming reaction and clean removal of the auxiliary without racemization of the newly formed stereocenter. williams.edu

Asymmetric Catalysis (Organocatalysis, Metal Catalysis)

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes (metal catalysis), represents a highly efficient method for generating chiral compounds. researchgate.netbeilstein-journals.org These methods are often preferred over stoichiometric chiral auxiliaries due to their atom economy. frontiersin.org

Metal Catalysis: Metal-catalyzed reactions are powerful tools for asymmetric synthesis. Palladium (Pd) catalysis, in particular, has been successfully employed for the synthesis of chiral isoflavanones. A notable strategy is the Pd-catalyzed decarboxylative asymmetric protonation. This route has been used for the first enantioselective synthesis of naturally occurring isoflavanones like sativanone (B1253008) and 3-O-methylviolanone, achieving excellent enantioselectivities ranging from 76–97% ee. researchgate.net In one study, a Pd-catalyzed intramolecular asymmetric allylic alkylation of aza-isoflavanone precursors was achieved, demonstrating the utility of this approach for related heterocyclic systems. nih.gov

Another significant metal-catalyzed approach is the asymmetric hydrogenation of isoflavones (3-phenylchromones). Ruthenium (Ru) catalysts, such as Noyori-Ikariya type complexes, have been used for the asymmetric transfer hydrogenation (ATH) of isoflavones, which proceeds via a dynamic kinetic resolution (DKR) to produce cis-3-phenylchroman-4-ols with high enantiopurity. researchgate.net These intermediates can then be oxidized under mild, metal-free conditions to furnish the corresponding enantioenriched isoflavanones. researchgate.net

Organocatalysis: Organocatalysis has emerged as a major pillar of asymmetric synthesis, often using chiral amines, Brønsted acids, or N-heterocyclic carbenes (NHCs) to catalyze stereoselective reactions. frontiersin.orgnih.gov For the synthesis of isoflavanones and their derivatives, organocatalytic methods have been developed. For example, an intramolecular benzoin (B196080) reaction catalyzed by an N-heterocyclic carbene (NHC) was a key step in the total synthesis of the natural product isodarparvinol B, affording the 4-chromanone (B43037) core with 86% ee. rsc.org

Phase-transfer catalysis (PTC) using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids is another effective organocatalytic strategy. This method has been applied to the direct asymmetric alkylation of isoflavanones, installing a quaternary stereocenter at the C3 position with good to excellent levels of enantioselectivity. acs.org By optimizing the catalyst structure, an allylated C3-substituted isoflavanone was obtained with 83% ee. acs.org

| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Pd-catalyzed Decarboxylative Asymmetric Protonation | Pd catalyst, (S)-t-Bu-PHOX ligand | α-Aryl-β-keto allyl ester | (3S)-Sativanone | 88 | 97 | researchgate.netrsc.org |

| Ru-catalyzed ATH-DKR | (R,R)-Noyori-Ikariya complex | Isoflavone (B191592) | cis-3-Phenylchroman-4-ol | >95 | >99 | researchgate.net |

| NHC-catalyzed Intramolecular Benzoin Reaction | N-Heterocyclic Carbene (NHC) | Aldehyde precursor | 4-Chromanone intermediate | 99 | 86 | rsc.org |

| Phase Transfer Catalysis (PTC) Alkylation | Cinchonidine-derived quaternary ammonium salt | Isoflavanone | C3-allylated isoflavanone | - | 83 | acs.org |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis to create efficient and sustainable routes to complex molecules. mdpi.comnih.gov Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. nih.gov

For the synthesis of this compound, isoflavone reductases (IFRs) are of particular interest. In nature, these enzymes catalyze the reduction of the C2=C3 double bond of isoflavones. Early studies on the biosynthesis of (+)-pisatin in peas suggested that the corresponding IFR would produce this compound. However, it was later shown that the IFRs from both pea and alfalfa actually produce the (3R)-enantiomer. researchgate.net

Despite this, other enzymatic strategies can be employed. For example, a one-pot sequential chemoenzymatic method can convert amides into enantiomerically enriched alcohols, showcasing the potential for enzymes in multi-step syntheses. nih.gov A kinetic resolution of a racemic intermediate using a lipase (B570770) is a common chemoenzymatic strategy. nih.gov For isoflavanones, a racemic mixture could be subjected to an enzymatic reaction (e.g., reduction or hydrolysis) that selectively converts one enantiomer, allowing for the separation of the desired (3S)-isomer. Engineered enzymes or screening for novel biocatalysts could provide access to enzymes that selectively produce this compound from isoflavone precursors. omicsdi.orgrsc.org

Total Synthesis Strategies for this compound

The total synthesis of naturally occurring (3S)-isoflavanones often integrates one of the asymmetric methods described above as the key stereochemistry-determining step. A modular, six-step asymmetric synthesis has been reported for natural isoflavanones like sativanone and 3-O-methylviolanone. researchgate.net This route utilizes a Pd-catalyzed decarboxylative asymmetric protonation as the crucial step, affording the target molecules in high enantiomeric excess (up to 97% ee). researchgate.netrsc.org

The synthesis of (-)-isodarparvinol B provides another example, where an intramolecular benzoin reaction catalyzed by an N-heterocyclic carbene (NHC) was used to construct the chiral 4-chromanone core. rsc.org Subsequent hydrogenation of the intermediate yielded the final product. rsc.org These examples highlight how catalytic asymmetric reactions can serve as the cornerstone for the efficient total synthesis of specific this compound natural products.

Semisynthetic Approaches from Related Flavonoids

Semisynthesis, which involves the chemical modification of readily available natural products, is an attractive strategy. mdpi.com Isoflavones, such as daidzein (B1669772) and genistein (B1671435), are abundant in plants like soybeans and can serve as precursors for this compound. rsc.orgnih.gov The primary transformation required is the stereoselective reduction of the C2=C3 double bond of the isoflavone.

Asymmetric hydrogenation is the most direct method for this conversion. As mentioned previously, metal-catalyzed asymmetric transfer hydrogenation (ATH) using chiral ruthenium complexes can effectively reduce isoflavones to isoflavanols, which are then oxidized to isoflavanones. researchgate.net This two-step sequence provides a reliable semisynthetic route from isoflavones to chiral isoflavanones.

Derivatization Strategies for Structural Modification of this compound

Derivatization is the process of structurally modifying a core molecule to create a library of analogues, which is crucial for studying structure-activity relationships. researchgate.netresearchgate.net For this compound, derivatization can be performed on the aromatic rings or at the C3 position.

A key challenge is the modification at C3, which requires the formation of a quaternary stereocenter if an alkyl or other substituent is introduced. The enantioselective alkylation of isoflavanones using phase-transfer catalysis (PTC) provides a direct method to access C3-substituted chiral isoflavanones. acs.org This method has been shown to be effective for various alkyl halides, yielding products with high enantioselectivity. acs.org

Development of New Synthetic Methodologies

The pursuit of enantiomerically pure this compound and its analogues has spurred the development of several innovative and highly selective synthetic strategies. These modern methodologies often overcome the limitations of classical approaches, offering improved efficiency, selectivity, and applicability to a wider range of substrates. Key developments include catalytic asymmetric transfer hydrogenation with dynamic kinetic resolution, palladium-catalyzed asymmetric reactions, and the use of chiral auxiliaries.

Catalytic Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR)

A highly effective strategy for synthesizing enantiopure isoflavanones involves the asymmetric transfer hydrogenation (ATH) of racemic isoflavanones, which proceeds with dynamic kinetic resolution (DKR). acs.org This process typically begins with a readily available racemic isoflavanone. Under basic or acidic conditions, the isoflavanone can epimerize through an enol or enolate intermediate, establishing an equilibrium between the (S) and (R) enantiomers. acs.org A chiral catalyst then selectively hydrogenates one of the enantiomers much faster than the other. acs.org

Ruthenium complexes, particularly those with monotosylated diamine ligands like the Noyori-Ikariya type catalysts, have proven to be exceptionally effective for this transformation. acs.orgresearchgate.net The ATH of the racemic isoflavanone using a chiral ruthenium catalyst yields a virtually enantiopure isoflavanol as a single diastereomer. acs.org Subsequent oxidation of the resulting alcohol, often using reagents like Dess–Martin periodinane (DMP), provides the desired isoflavanone in high enantiomeric purity without disturbing the newly created stereocenter. mdpi.com

This ATH-DKR methodology has been successfully applied to the synthesis of various isoflavanones and their analogues, including homoisoflavanones. acs.orgnih.gov For instance, the reaction can be optimized by heating the mixture in a suitable solvent like ethyl acetate (B1210297) to achieve excellent conversions and stereoselectivity within hours. acs.org

Table 1: Ruthenium-Catalyzed ATH-DKR of Racemic Isoflavanones and Subsequent Oxidation

| Entry | Substrate (rac-Isoflavanone) | Catalyst | Product ((3R,4R)-Isoflanol) Yield | Product ee | Final Product ((R)-Isoflavanone) | Reference |

| 1 | Isoflavanone | Ru-complex II | ≥90% | >99% | (R)-Isoflavanone | acs.org |

| 2 | 7-Methoxyisoflavanone | Ru-complex II | ≥90% | >99% | (R)-7-Methoxyisoflavanone | acs.org |

| 3 | 7,4'-Dimethoxyisoflavanone | Ru-complex II | ≥90% | >99% | (R)-7,4'-Dimethoxyisoflavanone | acs.org |

| 4 | 7-Hydroxy-4'-methoxyisoflavanone | Ru-complex II | ≥90% | >99% | (R)-Dihydrodaidzein | acs.org |

Data derived from research on ruthenium-catalyzed asymmetric transfer hydrogenation of racemic isoflavanones. acs.org

Palladium-Catalyzed Asymmetric Synthesis

Palladium catalysis has opened new avenues for the enantioselective synthesis of isoflavanones, notably through decarboxylative asymmetric protonation. researchgate.net This method provides access to isoflavanones containing tertiary α-aryl carbonyls with high levels of enantioselectivity. The strategy typically starts with an α-aryl-β-keto allyl ester, which undergoes a palladium-catalyzed decarboxylation to form a palladium-enolate intermediate. The subsequent enantioselective protonation of this intermediate by a chiral proton source establishes the stereocenter. researchgate.net

A unique feature of this methodology is the potential for enantiodivergence; by simply changing the achiral proton source used in the reaction, it is possible to selectively synthesize either the (S) or (R) enantiomer of the isoflavanone. researchgate.net This dual stereocontrol offers significant flexibility. The first enantioselective syntheses of the naturally occurring isoflavanones sativanone and 3-O-methylviolanone were accomplished using this approach, achieving enantiomeric excesses ranging from 76% to 97%. researchgate.net

Another palladium-catalyzed approach involves the Suzuki cross-coupling reaction to form the isoflavone core, which can then be reduced to an isoflavanone. rsc.orgmdpi.com This involves coupling a 3-halochromone (like 3-iodochromone) with a suitable boronic acid derivative, a method that allows for the construction of complex isoflavone skeletons that are precursors to isoflavanones. mdpi.com

Table 2: Enantioselective Synthesis of Isoflavanones via Pd-Catalyzed Decarboxylative Asymmetric Protonation

| Entry | Product Isoflavanone | Enantiomeric Excess (ee) | Reference |

| 1 | Sativanone | 76-97% | researchgate.net |

| 2 | 3-O-Methylviolanone | 76-97% | researchgate.net |

| 3 | Non-natural analogue 1 | 76-97% | researchgate.net |

| 4 | Non-natural analogue 2 | 76-97% | researchgate.net |

Data derived from research on the modular asymmetric synthesis of isoflavanones. researchgate.net

Other Novel Methodologies

Beyond transition metal catalysis, other strategies have been developed for the stereoselective synthesis of this compound.

Catalytic Asymmetric α-Arylation: This method directly constructs the sterically hindered tertiary α-aryl ketone moiety characteristic of isoflavanones. It represents a direct and efficient route to these chiral structures under mild conditions. rsc.org

Chiral Auxiliary-Mediated Synthesis: An enantioselective synthesis of isoflavanones can be achieved using chiral auxiliaries. For example, an asymmetric aldol reaction between an aryacetamide derivative of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, and formaldehyde (B43269) can introduce the desired chirality. Subsequent steps involving aryl ether formation, displacement of the auxiliary, and a final Friedel-Crafts acylation lead to the formation of the isoflavanone ring with a high degree of enantiomeric purity. mdpi.com

Enzymatic Approaches: For isoflavanone analogues like homoisoflavanones, lipase-catalyzed desymmetrization of prochiral substrates has been employed to create key chiral intermediates for their synthesis. researchgate.net

These diverse methodologies highlight the significant progress in the field, providing a robust toolkit for the stereoselective synthesis of this compound and a wide array of its structurally related analogues.

Biosynthesis and Chemoenzymatic Production of 3s Isoflavanone

Elucidation of Enzymatic Pathways to (3S)-Isoflavanone.nih.govfrontiersin.orgoup.comfrontiersin.orgontosight.aioup.comresearchgate.net

The biosynthesis of this compound is a branch of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. frontiersin.org The journey to this compound begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to yield key flavonoid intermediates. frontiersin.org

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Isoflavone (B191592) Synthase, Hydroxylases, Dehydratases).frontiersin.orgoup.comfrontiersin.orgontosight.aioup.comresearchgate.net

The formation of the characteristic isoflavonoid (B1168493) skeleton is a pivotal step catalyzed by a unique set of enzymes.

Isoflavone Synthase (IFS): This enzyme, a cytochrome P450 monooxygenase (CYP93C subfamily), is the committed step in isoflavonoid biosynthesis. encyclopedia.pubnih.govfrontiersin.org It catalyzes an unusual 1,2-aryl migration of the B-ring of a flavanone (B1672756) substrate, such as liquiritigenin (B1674857) or naringenin, from the C-2 to the C-3 position, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.orgnih.gov While predominantly found in leguminous plants, its presence has been noted in a few other species. encyclopedia.pub In soybean, two distinct IFS genes, IFS1 and IFS2, have been identified. Although they share high genetic similarity, they exhibit different efficiencies in converting flavanones to isoflavones and are expressed differently across various plant tissues and environmental conditions. frontiersin.orgmdpi.com

Hydroxylases: Various hydroxylase enzymes, often belonging to the cytochrome P450 family, play a crucial role in modifying the basic flavonoid and isoflavonoid skeletons. researchgate.net For instance, flavanone 3-hydroxylase (F3H) competes with IFS for the same flavanone substrates, channeling them towards the synthesis of other flavonoids like flavonols and anthocyanins. plos.orgmdpi.com Isoflavone 2'-hydroxylase (I2'H) is another key enzyme that introduces a hydroxyl group at the 2' position of the isoflavone ring, a necessary step in the biosynthesis of certain downstream isoflavonoids. mdpi.commdpi.com

Dehydratases: Following the action of IFS, the resulting 2-hydroxyisoflavanone is an unstable intermediate. frontiersin.org Its conversion to a stable isoflavone is facilitated by 2-hydroxyisoflavanone dehydratase (HID). ontosight.aiencyclopedia.pubnih.gov This enzyme catalyzes the removal of a water molecule to form a double bond, yielding isoflavones like daidzein (B1669772) and genistein (B1671435). ontosight.airesearchgate.net The characterization of HID has been challenging due to the instability of its substrate. frontiersin.org However, cDNAs for HID have been isolated and studied, revealing its critical role in determining the productivity of isoflavones. oup.comresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Isoflavonoids

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Isoflavone Synthase | IFS | Catalyzes the 1,2-aryl migration of the B-ring, the committed step in isoflavonoid biosynthesis. encyclopedia.pubnih.govfrontiersin.org | Liquiritigenin, Naringenin frontiersin.org | 2-hydroxyisoflavanones nih.gov |

| Flavanone 3-hydroxylase | F3H | Competes with IFS for flavanone substrates, directing them to other flavonoid pathways. plos.orgmdpi.com | Flavanones mdpi.com | Dihydroflavonols mdpi.com |

| Isoflavone 2'-hydroxylase | I2'H | Introduces a hydroxyl group at the 2' position of the isoflavone ring. mdpi.commdpi.com | Isoflavones mdpi.com | 2'-hydroxyisoflavones mdpi.com |

| 2-hydroxyisoflavanone Dehydratase | HID | Catalyzes the dehydration of 2-hydroxyisoflavanones to form stable isoflavones. ontosight.aiencyclopedia.pubnih.gov | 2-hydroxyisoflavanones researchgate.net | Daidzein, Genistein ontosight.ai |

Genetic Basis and Regulation of this compound Biosynthesis.frontiersin.orgfrontiersin.orgontosight.ai

The production of this compound is tightly regulated at the genetic level. The genes encoding the key biosynthetic enzymes are often coordinately expressed in response to developmental cues and environmental stimuli. frontiersin.org For example, the expression of soybean IFS1 is primarily found in the root and seed coat, whereas IFS2 is expressed in embryos and seed pods. frontiersin.org This differential expression suggests distinct roles for the two isoforms in the plant.

Precursor Incorporation and Metabolic Flux Analysis in Biosynthesis.oup.com

Understanding the flow of metabolites, or metabolic flux, through the biosynthetic pathway is crucial for optimizing the production of this compound. Studies involving the overexpression of key enzymes have provided insights into the rate-limiting steps of the pathway. For example, overexpressing HID in hairy root cultures of Lotus japonicus led to the accumulation of daidzein and genistein, indicating that the dehydration step is a critical determinant of isoflavone productivity. oup.com

Metabolic flux analysis helps to identify bottlenecks in the pathway and suggests strategies for metabolic engineering. By manipulating the expression of competing enzymes like F3H, it's possible to redirect the flow of common precursors, such as naringenin, towards isoflavone synthesis. nih.govnih.gov Recent research has also highlighted the importance of protein-protein interactions in regulating metabolic flux. For instance, isoflavone synthase can form complexes with other enzymes in the pathway, such as chalcone (B49325) synthase and chalcone isomerase, to enhance the production of specific isoflavonoids. biorxiv.orgnih.gov

Engineered Microbial Systems for this compound Production (e.g., Yeast Cell Factories).nih.govoup.com

The development of microbial cell factories, particularly using the yeast Saccharomyces cerevisiae, offers a promising alternative to plant extraction for the production of this compound and other valuable isoflavonoids. nih.govoup.com Yeast provides a controllable and scalable platform for heterologous expression of plant biosynthetic pathways.

Researchers have successfully reconstructed parts of the isoflavonoid pathway in yeast by introducing genes encoding key enzymes like isoflavone synthase and chalcone isomerase. nih.gov Co-expression of these enzymes in yeast has enabled the conversion of supplemented chalcone substrates into a variety of isoflavanones and isoflavones. nih.gov This in vivo system also serves as a valuable tool for studying enzyme interactions and metabolic flux. nih.gov

Metabolic engineering strategies in yeast have focused on increasing the supply of precursor molecules and optimizing the expression of the heterologous enzymes. frontiersin.org By engineering the yeast's native metabolism and fine-tuning the introduced plant pathway, significant yields of isoflavonoids like daidzein have been achieved. nih.gov These engineered yeast strains represent a significant step towards the sustainable and industrial-scale production of these beneficial compounds.

Plant Tissue Culture and Cell Suspension Bioreactors for this compound

Plant tissue culture techniques, including callus and cell suspension cultures, provide a controlled environment for the production of secondary metabolites like isoflavonoids, independent of geographical and climatic constraints. scispace.comthaiscience.infophcogrev.com These methods offer the potential for a continuous and reliable supply of these compounds. scispace.com

Callus cultures of various leguminous plants, such as Pueraria lobata and Genista species, have been shown to produce isoflavones. thaiscience.info By optimizing culture conditions, such as the composition of the growth medium and light exposure, the yield of isoflavones can be significantly enhanced, sometimes exceeding the levels found in the parent plant. scispace.comthaiscience.info

Cell suspension cultures, grown in bioreactors, allow for large-scale production. scispace.comphcogrev.com The use of elicitors, which are substances that trigger defense responses in plants, can further stimulate the production of isoflavonoids in these cultures. researchgate.netresearchgate.net For example, treating Pueraria candollei cell suspension cultures with elicitors like 2-hydroxypropyl-β-cyclodextrin has been shown to significantly increase the accumulation and release of isoflavonoids. researchgate.net These biotechnological approaches hold great promise for the commercial production of this compound and its derivatives.

Metabolic Transformations and Bioconversion of 3s Isoflavanone

In Vitro Enzymatic Metabolism Studies of (3S)-Isoflavanone

In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the specific enzymatic pathways involved in the metabolism of isoflavones. These studies categorize the metabolic processes into Phase I and Phase II biotransformations.

Identification of Phase I Biotransformation Enzymes

Phase I metabolism typically involves the introduction or exposure of functional groups on a substrate, often through oxidation, reduction, or hydrolysis. In the context of isoflavones, cytochrome P450 (CYP) enzymes are key players in Phase I reactions. drughunter.com For instance, studies on the isoflavone (B191592) daidzein (B1669772) have shown that it can be hydroxylated by CYP enzymes. Specifically, the enzyme CYP105D7 has been identified to hydroxylate daidzein at the 3' position of the B ring, producing 7,3',4'-trihydroxyisoflavone. mdpi.com This hydroxylation was confirmed through GC-MS analysis, and the reaction was significantly inhibited by the P450 inhibitor coumarin. mdpi.com While direct studies on this compound are limited, the metabolic pathways of structurally similar isoflavones like daidzein provide valuable insights into the potential Phase I enzymes involved.

Identification of Phase II Biotransformation Enzymes

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. drughunter.com The primary Phase II enzymes involved in isoflavone metabolism are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). tandfonline.comcabidigitallibrary.org These enzymes catalyze the attachment of glucuronic acid and sulfate (B86663) groups, respectively, to the hydroxyl groups of isoflavones. drughunter.comoup.com For daidzein, it has been shown that glucuronidation primarily occurs at the 7-hydroxyl position, while sulfation occurs at the 4'-hydroxyl position. oup.com The resulting glucuronide and sulfate conjugates are the major forms of isoflavones found in circulation and urine. oup.comucdavis.edu

Role of Microbiota in this compound Metabolism

The gut microbiota plays a crucial and intricate role in the metabolism of isoflavones, significantly impacting their bioavailability and biological effects. mdpi.comunimore.it Dietary isoflavones, which are often present in food as glycosides, must first be hydrolyzed by bacterial β-glucosidases to release the aglycone form, such as daidzein. unimore.itnih.gov These aglycones can then undergo further transformation by the gut microbiota. mdpi.com

One of the most significant microbial transformations is the conversion of daidzein to equol (B1671563). mdpi.commdpi.com This multi-step process is carried out by specific intestinal bacteria, and not all individuals possess the necessary microbial populations to produce equol. mdpi.com The production of (3S)-equol, the specific stereoisomer with higher biological activity, from dihydrodaidzein (B191008) (DHD) has been attributed to certain bacterial species, including those from the Coriobacteriaceae family, such as Eggerthella and Slackia species. unimore.itnih.gov The transformation of daidzein to equol involves intermediates like dihydrodaidzein (DHD) and tetrahydrodaidzein (THD). nih.gov Another metabolic pathway involves the C-ring cleavage of DHD to form O-desmethylangolensin (O-DMA). unimore.it The composition of an individual's gut microbiota is a key determinant of which metabolic pathway predominates, thus influencing the health effects of isoflavone consumption. mdpi.com

Metabolite Profiling and Identification of this compound Bioconversion Products

Metabolite profiling studies, often employing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been essential in identifying the various bioconversion products of isoflavones. mdpi.comresearchgate.netjmb.or.kr Following the consumption of soy products, a diverse range of isoflavone metabolites can be detected in urine and feces. ucdavis.eduhelsinki.fi

The primary metabolites of daidzein, the precursor to this compound, include dihydrodaidzein (DHD), tetrahydrodaidzein (THD), and the final products (3S)-equol and O-desmethylangolensin (O-DMA). nih.govnih.gov DHD is a key intermediate, standing at a metabolic branch point leading to either equol or O-DMA. unimore.it The presence and concentration of these metabolites vary significantly among individuals, largely due to differences in their gut microbiota. helsinki.fi In addition to these reductive metabolites, Phase II conjugates, namely glucuronides and sulfates of the parent isoflavones and their metabolites, are also major components of the metabolic profile. oup.comucdavis.edu For example, after consumption of soy foods, daidzein and genistein (B1671435) glucuronides are the most abundant forms found in urine. ucdavis.edu

| Precursor | Key Intermediates | Major Bioconversion Products | Metabolic Pathway |

|---|---|---|---|

| Daidzein | Dihydrodaidzein (DHD) | (3S)-Equol | Microbial Reduction |

| Daidzein | Dihydrodaidzein (DHD) | O-Desmethylangolensin (O-DMA) | Microbial C-ring Cleavage |

| Daidzein | - | Daidzein-7-O-glucuronide | Phase II Conjugation (UGT) |

| Daidzein | - | Daidzein-4'-O-sulfate | Phase II Conjugation (SULT) |

Stereochemical Aspects of this compound Metabolism

The metabolism of isoflavones is a highly stereospecific process, meaning that the three-dimensional arrangement of atoms in the molecules plays a critical role in the enzymatic reactions. The production of (3S)-equol is a prime example of this stereospecificity. While daidzein itself is achiral, its reduction to dihydrodaidzein (DHD) introduces a chiral center at the C-3 position. nih.gov

Molecular and Cellular Mechanisms of Action for 3s Isoflavanone

Receptor Interaction and Binding Kinetics of (3S)-Isoflavanone (e.g., Estrogen Receptors)

Isoflavones, including this compound, are recognized as phytoestrogens due to their structural similarity to estrogens, which allows them to interact with estrogen receptors (ERs). mdpi.com There are two primary subtypes of estrogen receptors, ERα and ERβ, and the binding affinity of isoflavones can differ between them. oup.com Generally, isoflavone (B191592) aglycones, the form of isoflavones without a sugar molecule, exhibit a stronger binding affinity for ERβ compared to ERα. jst.go.jp For instance, the isoflavone genistein (B1671435) demonstrates a 20-fold higher binding affinity for ERβ than for ERα. researchgate.net This preferential binding to ERβ is a key aspect of their biological activity.

The binding affinity of isoflavones to estrogen receptors is influenced by their chemical structure, particularly the presence and position of hydroxyl groups. oup.com For example, the isoflavone genistein has a notable affinity for ERβ, but the removal of one or two hydroxyl groups, as seen in daidzein (B1669772) and formononetin (B1673546) respectively, leads to a significant decrease in binding affinity. oup.com Synthetic modifications to the isoflavone structure can also alter receptor affinity. For instance, isoflavones with a bulky 7-phenylmethoxy substituent have shown low affinity for both ER subtypes. nih.gov Conversely, the introduction of an isoprenyl group in ring B of the isoflavone structure is better tolerated, resulting in only a tenfold lower binding affinity than genistein. researchgate.net

The interaction of isoflavones with estrogen receptors can lead to the modulation of gene expression. jst.go.jp Upon binding, the estrogen receptor can undergo a conformational change, allowing it to interact with chromatin and regulate the transcription of target genes. oup.com This can result in either estrogenic or anti-estrogenic effects, depending on the specific cellular context and the presence of other hormones.

Table 1: Estrogen Receptor Binding Affinity of Selected Isoflavones

| Compound | Receptor Subtype | Relative Binding Affinity | Reference(s) |

| Genistein | ERβ | ~20-fold higher than ERα | researchgate.net |

| Daidzein | ERβ | Lower than Genistein | oup.com |

| Formononetin | ERβ | Lower than Daidzein | oup.com |

| Synthetic Isoflavone (7-phenylmethoxy substituent) | ERα & ERβ | Low affinity | nih.gov |

| Synthetic Isoflavone (isoprenyl substituent in ring B) | ERβ | ~10-fold lower than Genistein | researchgate.net |

Enzyme Modulatory Activities of this compound (e.g., Kinase Inhibition)

Beyond receptor binding, isoflavones like this compound exert significant influence on cellular function through the modulation of various enzymes. nih.gov A key mechanism is the inhibition of kinases, a class of enzymes that play a central role in signal transduction. mdpi.com

Specific Enzyme Inhibition Mechanisms

Isoflavones have been shown to inhibit a range of kinases, including tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). mdpi.comnih.govacs.org For example, the isoflavone genistein is a known inhibitor of tyrosine kinases. researchgate.net It has also been demonstrated to inhibit PI3K, although with less potency than other flavonoids like quercetin. nih.gov The inhibitory action of some isoflavones on PI3K appears to be directed at the ATP-binding site of the kinase. nih.gov

Furthermore, certain isoflavone derivatives have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. nih.gov These compounds exhibit micromolar inhibition activities against both EGFR and HER2. nih.gov The mechanism of inhibition involves a unique mode of action that engages both the cytisine (B100878) and chromone (B188151) moieties of the isoflavone derivative. nih.gov

It is important to note that the inhibitory effects of isoflavones can be specific. For instance, genistein, while a potent tyrosine kinase inhibitor, does not significantly inhibit PI3K. nih.gov This specificity highlights the nuanced interactions between different isoflavone structures and their target enzymes.

Enzyme Activation and Allosteric Modulation

In addition to inhibition, isoflavones can also activate certain enzymes or modulate their activity through allosteric mechanisms. Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site, known as the allosteric site. csauk.ac.inlibretexts.org This binding induces a conformational change in the enzyme, which can either increase (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity. atlanticoer-relatlantique.cacsjmu.ac.in

While direct evidence for this compound as an allosteric modulator is still emerging, the broader class of flavonoids has been shown to influence enzyme activity in ways that suggest allosteric mechanisms. nih.gov For example, the isoflavone tectorigenin (B1682738) has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting an activation mechanism. jcpjournal.org Allosteric modulators can act like a dimmer switch, offering a graded control over enzyme activation or deactivation rather than a simple on/off switch. nih.gov This allows for a more finely tuned regulation of cellular processes.

Intracellular Signaling Pathway Modulation by this compound

The interaction of this compound with receptors and enzymes culminates in the modulation of various intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as growth, proliferation, and survival.

Effects on Kinase Cascades (e.g., MAPK, Akt)

This compound and related isoflavones can significantly impact key kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. nih.govnih.gov The MAPK pathway is a three-tiered kinase cascade that regulates a wide array of cellular processes, including cell growth and survival. nih.govmdpi.com Isoflavones have been shown to modulate all three main branches of the MAPK pathway: ERK, JNK, and p38. nih.gov For instance, the isoflavone genistein can block the activation of p38 MAPK. mdpi.com Another isoflavone, tectorigenin, has been observed to induce the phosphorylation of ERK. jcpjournal.org

The Akt signaling pathway is another critical regulator of cell survival and is often overactive in various diseases. nih.gov Isoflavones can inhibit the Akt pathway, which can contribute to the induction of apoptosis (programmed cell death). nih.gov For example, genistein has been found to decrease the phosphorylation of Akt, thereby reducing its activity. nih.gov It can also counteract the activation of Akt by growth factors. nih.gov The metabolite 7,3',4'-trihydroxyisoflavone has been shown to activate AKT signaling. frontiersin.org

Modulation of Transcription Factor Activity (e.g., NF-κB)

A crucial downstream effect of modulating signaling cascades is the alteration of transcription factor activity. Transcription factors are proteins that bind to specific DNA sequences and control the rate of transcription of genetic information from DNA to messenger RNA. Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immune responses, and cell survival. scirp.org

Isoflavones have been shown to inhibit the activation of NF-κB. researchgate.netscirp.org This inhibition can occur through several mechanisms, including the direct inhibition of NF-κB p65 activation and preventing the transport of NF-κB into the nucleus. scirp.org By down-regulating NF-κB activity, isoflavones can suppress the expression of pro-inflammatory and anti-apoptotic genes. aai.org For example, flavanols have been shown to decrease the activity of NF-κB, leading to a reduction in the expression of inflammatory genes. plos.org The isoflavone tectorigenin, however, has been shown to increase the transcriptional activity of NF-κB. jcpjournal.org

Gene Expression Regulation by this compound

There is no specific information available in the searched scientific literature detailing the regulation of gene expression by this compound. Studies on isoflavones as a broader class indicate that they can modulate gene expression through various mechanisms, including interaction with nuclear receptors and influencing signaling pathways that control transcription factors. nih.govnih.govnih.govmdpi.com However, these findings have not been specifically validated for the this compound stereoisomer, and it is unknown if it shares these activities or possesses a unique profile.

Cellular Target Identification and Validation for this compound

Direct cellular target identification and validation studies for this compound are not present in the reviewed literature. While computational and experimental methods are used to identify protein targets for isoflavones in general, these have not been applied to, or reported for, this compound specifically. oncotarget.com The biological activity and potential cellular targets can be highly dependent on the stereochemistry of a molecule, meaning that data from other isoflavonoids cannot be directly extrapolated to the (3S) isomer.

Due to the absence of specific research on the molecular and cellular mechanisms of this compound, no data tables with detailed research findings can be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3s Isoflavanone

Design and Synthesis of (3S)-Isoflavanone Analogues for SAR Probing

The exploration of the structure-activity relationship (SAR) of this compound necessitates the strategic design and synthesis of a diverse range of analogues. This process allows researchers to systematically investigate how modifications to the core isoflavanone (B1217009) scaffold influence its biological activities. Synthetic strategies often focus on introducing a variety of substituents at different positions of the chromane (B1220400) and phenyl rings, as well as altering the core structure itself.

A common approach involves the synthesis of isoflavones, which can then be reduced to the corresponding isoflavanones. For instance, isoflavones can be synthesized through methods like the Hoesch condensation of resorcinols with substituted phenylacetonitriles, followed by cyclization. nih.gov Subsequent reduction of the C2-C3 double bond of the isoflavone (B191592) yields the isoflavanone. researchgate.net This versatile approach allows for the introduction of a wide array of functional groups onto the aromatic rings.

Another key strategy in analogue design is the incorporation of different heterocyclic or functional moieties. For example, researchers have synthesized isoflavone derivatives incorporating a 1,2,3-triazole ring to explore their anticancer potential. tandfonline.com The synthesis of these complex molecules often involves multi-step reaction sequences, including Friedel-Crafts acylation and click chemistry. tandfonline.com

Furthermore, the replacement of the phenyl group with bioisosteres, such as carboranes, represents an innovative approach to creating novel isoflavonoid (B1168493) analogues with potentially enhanced biological activities. acs.org The synthesis of these carborane-containing isoflavones involves specialized techniques like Sonogashira coupling and subsequent reaction with borane (B79455) clusters. acs.org

The synthesis of isoflavonoid analogues also extends to modifications of the C-ring. For example, reduction of the C4-ketone to a hydroxyl group has been explored to understand the impact of the oxidation state at this position on biological activity. jst.go.jp These synthetic efforts provide a library of compounds that are crucial for detailed SAR studies, enabling the identification of key structural features responsible for specific biological effects.

Table 1: Examples of Synthetic Strategies for this compound Analogues

| Starting Material(s) | Key Reaction(s) | Resulting Analogue Type | Reference |

| Resorcinol, Phenylacetic acid | Friedel-Crafts acylation, Cyclization | Isoflavone (precursor to isoflavanone) | jst.go.jp |

| Resorcinol, Phenylacetonitrile | Hoesch condensation, Cyclization | Isoflavone (precursor to isoflavanone) | nih.gov |

| Isoflavone | Catalytic hydrogenation | Isoflavanone | researchgate.netjst.go.jp |

| Substituted isoflavone | Click chemistry | 1,2,3-Triazole-linked isoflavone | tandfonline.com |

| 3-Iodo isoflavone, Trimethylsilyl acetylene | Sonogashira coupling, Reaction with borane cluster | Carborane-containing isoflavone | acs.org |

| Isoflavanone | Reduction of C4-ketone | Isoflavanol | jst.go.jp |

Correlating Structural Features with Specific Biological Activities

Structure-activity relationship (SAR) studies aim to connect specific structural elements of this compound and its analogues to their observed biological effects. These studies have revealed that the type and position of substituents on the isoflavanone scaffold are critical determinants of activity and selectivity.

For instance, in the context of anticancer activity, the presence of certain substituents has been shown to significantly enhance potency. Studies on 1,2,3-triazole incorporated isoflavone derivatives indicated that compounds with electron-rich substituents on the phenyl moiety attached to the triazole ring exhibited potent anticancer activity. tandfonline.com In another study, the replacement of the phenyl ring with a carborane moiety led to analogues with significantly enhanced antiproliferative activities against various cancer cell lines. acs.org

The substitution pattern on the A and B rings of the isoflavonoid core also plays a crucial role. For example, in the context of ALDH-2 and MAO inhibition, analogues with small, polar, and hydrogen-bonding substituents at the 4'-position are potent ALDH-2 inhibitors, while non-polar, electron-withdrawing groups at the same position favor MAO inhibition. nih.gov Furthermore, a 5-hydroxyl group was found to decrease ALDH-2 inhibition but increase MAO inhibition. nih.gov

The planarity of the molecular structure has also been identified as an important factor for certain biological activities. For instance, a planar structure is considered necessary for flavonoid-mediated ABCG2 inhibition. nih.gov The loss of planarity in some rotenoid derivatives resulted in decreased potency. nih.gov

The saturation of the C-ring in isoflavonoids has been shown to enhance ERβ activity and selectivity in some cases. jst.go.jp Isoflavanone exhibited higher ERβ activity compared to its corresponding isoflavone, daidzein (B1669772). jst.go.jp

Table 2: Correlation of Structural Features with Biological Activity

| Structural Feature | Biological Activity | Effect | Reference |

| Electron-rich substituents on phenyl-triazole | Anticancer | Increased potency | tandfonline.com |

| Carborane in place of phenyl ring | Anticancer | Enhanced antiproliferative activity | acs.org |

| Small, polar 4'-substituents | ALDH-2 Inhibition | Potent inhibition | nih.gov |

| Non-polar, electron-withdrawing 4'-substituents | MAO Inhibition | Potent inhibition | nih.gov |

| 5-Hydroxyl group | ALDH-2/MAO Inhibition | Decreased ALDH-2, Increased MAO | nih.gov |

| Planar molecular structure | ABCG2 Inhibition | Necessary for activity | nih.gov |

| C-ring saturation (isoflavanone vs. isoflavone) | ERβ Agonism | Enhanced activity and selectivity | jst.go.jp |

Stereochemical Influence on Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity and selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. washington.edusolubilityofthings.com In the case of this compound, the stereochemistry at the C3 position is a critical determinant of its interaction with biological targets.

The absolute configuration at C3 can significantly influence the potency of isoflavanones. For example, in a study on muscarinic receptor agonists, the (S)-enantiomer of β-methylacetylcholine was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of stereochemistry for receptor binding. washington.edu While this is not a direct study on this compound, it illustrates the general principle that stereoisomers can have vastly different biological activities.

Furthermore, the introduction of fluorine atoms into a molecule can influence its stereochemical behavior and, consequently, its biological properties. beilstein-journals.org This suggests that fluorinated analogues of this compound could exhibit altered activity and selectivity due to changes in their conformational preferences and electronic properties.

The importance of stereochemistry is also evident in the biosynthesis of isoflavonoids, where enzymes often produce a single, highly stereoselective product. researchgate.net This underscores the biological relevance of specific stereoisomers.

Computational Modeling for SAR and SMR Prediction

Computational modeling has become an indispensable tool in modern drug discovery and medicinal chemistry, providing valuable insights into structure-activity relationships (SAR) and structure-mechanism relationships (SMR). These in silico methods can predict the biological activity of novel compounds, elucidate their binding modes with target proteins, and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a relationship between these descriptors and the observed activity. d-nb.inforesearchgate.net

QSAR studies have been applied to various classes of flavonoids and isoflavonoids to understand the structural requirements for different biological activities, including antioxidant and cytotoxic effects. nih.govmdpi.com For example, a QSAR study on flavone (B191248) and isoflavone derivatives with cytotoxicity against HeLa cells found that the energy of the lowest unoccupied molecular orbital (LUMO) and the net charge on the C6 atom were key determinants of activity. nih.gov

The basic principle of QSAR is that the differences in the chemical structures of compounds are responsible for the variations in their biological activities. d-nb.info A well-validated QSAR model can be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. mdpi.com The development of a robust QSAR model involves several steps, including the generation of molecular descriptors, selection of the most relevant descriptors, and statistical validation of the resulting equation. d-nb.info

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking studies have been employed to investigate the interaction of isoflavonoids with various protein targets. For example, docking studies have been used to explore the binding of isoflavones to the lipase (B570770) enzyme, suggesting a potential mechanism for their anti-obesity effects. d-nb.info Similarly, docking studies have shown that certain 3-hydroxyisoflavanones have a high affinity for the M. tuberculosis drug target InhA. researchgate.net

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time. This provides a more dynamic picture of the binding process and can help to assess the stability of the predicted binding mode. Together, docking and MD simulations are powerful tools for elucidating the SMR of this compound and its analogues, providing a rational basis for the design of new and improved therapeutic agents.

Advanced Analytical Methodologies for 3s Isoflavanone Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating (3S)-isoflavanone from other related compounds and for determining its concentration in various samples.

HPLC-UV/DAD/ELSD Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of isoflavanones. researchgate.netingentaconnect.com Method development often focuses on reversed-phase (RP) chromatography, utilizing C18 columns. researchgate.netnih.gov These methods are valued for their sensitivity, reproducibility, and ability to separate different isoflavone (B191592) forms. researchgate.net

A typical HPLC method involves a gradient elution system with a mobile phase consisting of an aqueous component (often containing an acid like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com The gradient program is optimized to achieve good separation and excellent peak shape for the analytes in a short amount of time. ingentaconnect.com For instance, a rapid HPLC method was developed to resolve twelve isoflavones within 15 minutes using a C18 column and a gradient of acetonitrile and water. researchgate.net

Detection is commonly performed using a UV or Diode Array Detector (DAD), which measures the absorbance of the eluting compounds. researchgate.netmdpi.com The selection of a specific wavelength, such as 262 nm, is crucial for sensitivity. researchgate.net DAD provides the additional advantage of acquiring UV spectra, which can aid in peak identification by comparing them with standards. muni.cz For compounds that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative or complementary detector, as its response is independent of the light-absorbing properties of the molecule. shimadzu.com

Validation of these HPLC methods is critical and typically includes assessing linearity, recovery, precision (intraday and interday), and robustness. researchgate.net Linearity is often established over a specific concentration range, with recovery efficiencies ideally falling between 95-102%. researchgate.net

Table 1: Example HPLC Method Parameters for Isoflavone Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV/DAD at 254-262 nm |

| Column Temperature | 35 °C |

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Profiling

For trace-level analysis and the identification of metabolites in complex biological matrices, the coupling of chromatographic separation with mass spectrometry (MS) offers unparalleled sensitivity and selectivity. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for isoflavone analysis; however, it requires a derivatization step to increase the volatility of the compounds, which can be time-consuming. researchgate.netnih.gov This derivatization often involves silylation. mdpi.comjmb.or.kr

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the technique of choice for analyzing phytoestrogens in biological fluids like plasma and milk. agriculturejournals.cz LC-MS/MS provides high sensitivity for detecting and quantifying low-concentration analytes. creative-proteomics.com This is crucial for metabolite profiling, where the concentrations of metabolic products of this compound can be very low. mdpi.comnih.gov For example, LC-MS/MS has been successfully used to identify and quantify isoflavone metabolites in human urine and plasma after consumption of soy products. researchgate.netcapes.gov.br The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), allows for rapid and comprehensive metabolite profiling. nih.govnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is essential. Chiral chromatography is the specific technique used to separate enantiomers. gcms.cz This is typically achieved using chiral stationary phases (CSPs) in either HPLC or SFC (Supercritical Fluid Chromatography). mdpi.com These CSPs, often based on polysaccharides, interact differently with each enantiomer, leading to their separation. mdpi.com The determination of the enantiomeric excess (%ee) is a key outcome of this analysis. nih.gov For example, chiral HPLC analysis using a Chiralpak AD-3 column has been used to determine the enantiomeric excess of related chiral compounds. nih.gov The separation of racemic isoflavanone (B1217009) mixtures has been accomplished using Sumi-Chiral column chromatography. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and its derivatives.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including isoflavanones. oxinst.com While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the atoms, it is often insufficient for unambiguous structure determination, especially for complex molecules. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques are routinely applied to establish atom-to-atom connectivity. rsc.org These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. mdpi.comsbq.org.br

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close in space, which is important for determining stereochemistry. rsc.org

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra, confirming the structure of the isoflavanone. sbq.org.br Hyphenated techniques like LC-SPE-NMR, where chromatographic fractions are trapped and analyzed by NMR, are particularly useful for identifying minor components in complex mixtures. rsc.orgnih.gov

Table 2: Key 2D NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided |

| COSY | ¹H-¹H spin-spin coupling networks |

| HSQC | Direct ¹H-¹³C correlations (one bond) |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY/ROESY | Through-space correlations between protons |

Mass Spectrometry (HRMS, MS/MS Fragmentation Pathways)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. measurlabs.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact molecular formula. mdpi.combioanalysis-zone.com

Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, where a precursor ion is selected and fragmented to produce a characteristic pattern of product ions. tandfonline.com The study of these fragmentation pathways provides significant structural information. tandfonline.com For isoflavones, a predominant fragmentation mechanism involves the cleavage of the C-ring, often through a retro-Diels-Alder (rDA) reaction. tandfonline.comresearchgate.net The resulting fragment ions can help to identify the substitution patterns on the A and B rings. researchgate.net

Different ionization techniques, such as electrospray ionization (ESI) in both positive and negative modes, can be used. researchgate.netuow.edu.au The fragmentation patterns can differ depending on the ionization mode and the structure of the isoflavone. For instance, studies have detailed the fragmentation pathways of deprotonated isoflavones in negative ESI, noting characteristic losses of CO and CO₂. uow.edu.aunih.gov Understanding these fragmentation patterns is crucial for confidently identifying known and novel isoflavones and their metabolites in complex samples. tandfonline.comtandfonline.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule.

For isoflavanones, the absolute configuration at the C-3 position can be determined by analyzing the Cotton effects in the CD spectrum. Specifically, this compound enantiomers exhibit characteristic Cotton effects at different wavelengths corresponding to electronic transitions. koreascience.kr Research has shown that (3S)-isoflavanones typically display a negative Cotton effect in the wavelength range of 280 nm to 350 nm, which is associated with the n → π* transition of the carbonyl group. koreascience.krresearchgate.net Additionally, a positive Cotton effect is observed between 220 nm and 280 nm, corresponding to the π → π* transition. koreascience.kr The opposite is true for the (3R)-enantiomer, which shows a positive Cotton effect around 280-300 nm and a negative one around 230-240 nm. chem-soc.si

The application of CD spectroscopy was instrumental in assigning the absolute configurations of synthetically produced isoflavanone enantiomers. koreascience.kr After separating a racemic mixture of isoflavanone using chiral column chromatography, the individual enantiomers were analyzed by CD spectroscopy. The enantiomer that showed a negative Cotton effect between 280 and 350 nm and a positive effect between 220 and 280 nm was assigned the (3S) configuration. koreascience.kr This empirical method, based on established rules for similar flavonoid structures, provides a reliable means of stereochemical assignment. koreascience.krresearchgate.net

The stereochemistry of flavonoids, including isoflavanones, has been extensively studied using CD spectroscopy, making it a powerful tool for the assessment of their absolute configuration. koreascience.kr The consistent correlation between the sign of the Cotton effects and the stereochemistry at C-3 allows for unambiguous assignment. chem-soc.si

X-ray Crystallography of this compound and Complexes

X-ray crystallography is a definitive analytical technique for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. This method has been applied to isoflavones and their derivatives to determine their precise molecular geometry, conformation, and crystal packing. mdpi.comresearchgate.netnih.govresearchgate.net

Furthermore, X-ray crystallography has been instrumental in studying complexes of isoflavones with proteins. The crystal structure of isoflavone derivatives complexed with enzymes like tubulin and hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) has been resolved. rcsb.orgnih.gov For example, the crystal structure of the tubulin-barbigerone (an isoflavone) complex was solved at a resolution of 2.33 Å, revealing the precise binding orientation of the isoflavone within the colchicine-binding site of the protein. nih.gov Similarly, the crystal structure of 2,7,4'-trihydroxyisoflavanone (B1247573) complexed with HI4'OMT was determined at a resolution of 2.35 Å, showing the conformation of the isoflavonoid (B1168493) within the enzyme's active site. rcsb.org These complex structures are vital for understanding the molecular basis of the biological activities of isoflavones and for the rational design of new derivatives. nih.gov

The data obtained from X-ray crystallography, such as unit cell parameters and space group, are fundamental for defining the solid-state structure of these compounds.

Table 1: Crystallographic Data for an Isoflavone Derivative

| Parameter | Value |

| Compound | 3-(2,3-dihydrobenzo[b] sigmaaldrich.comacs.orgdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one |

| Formula | C19H16O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.0654(5) |

| b (Å) | 11.0666(5) |

| c (Å) | 23.9550(11) |

| β (°) | 101.3757(16) |

| Volume (ų) | 3135.7(2) |

| Z | 8 |

| Data sourced from a study on a novel isoflavone derivative. mdpi.comresearchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and other isoflavonoids. ijpsjournal.comasdlib.orgresearchgate.net These techniques offer enhanced sensitivity, selectivity, and efficiency, allowing for the separation, identification, and quantification of individual components in intricate matrices such as food samples and biological fluids. nih.govjfda-online.comjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for isoflavone analysis. acs.orgnih.govfarmaciajournal.com It combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.govjfda-online.com Reversed-phase HPLC with a C18 column is commonly employed for the separation of isoflavones. sigmaaldrich.comfarmaciajournal.com The use of electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of the separated compounds before they enter the mass spectrometer. nih.gov LC-MS enables the analysis of both isoflavone aglycones and their conjugated metabolites in a single run. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring the fragmentation of parent molecular ions into specific daughter ions, which is particularly useful for quantifying trace levels of isoflavones in complex biological samples like urine and blood. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique for the analysis of isoflavonoids. acs.orgacs.orgnih.gov While GC-based methods often require a derivatization step to increase the volatility of the isoflavones, they provide high sensitivity and effective separation. jfda-online.comjfda-online.com GC-MS has been successfully used to identify and quantify isoflavonoids in various natural products, such as propolis. acs.orgacs.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for the structural elucidation of compounds in complex mixtures. ajrconline.orgthieme-connect.com By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain detailed structural information, including stereochemistry, of the separated analytes without the need for prior isolation. thieme-connect.com This technique is particularly advantageous for the analysis of novel or unknown compounds within a mixture. thieme-connect.com

These hyphenated techniques have revolutionized the analysis of isoflavones, providing comprehensive qualitative and quantitative data from complex samples. ijpsjournal.comresearchgate.net

Theoretical and Computational Investigations of 3s Isoflavanone

Quantum Chemical Calculations for Electronic and Geometric Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of isoflavonoids. wikipedia.orgaspbs.com These methods are used to calculate the electronic structure, optimized geometry, and various physicochemical properties of molecules from first principles. wikipedia.org For the isoflavone (B191592) scaffold, DFT has been employed to investigate molecular and electronic properties, reactivity, and the nature of chemical bonds. acs.org

Researchers utilize DFT to determine key parameters that govern a molecule's behavior. nrel.gov Calculations can predict optimized 3D geometries, vibrational frequencies, and Mulliken atomic charges. nrel.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. These frontier orbitals help in calculating chemical properties such as electron affinity, ionization potential, electronegativity, and chemical hardness, which are crucial for understanding reactivity. acs.org

While specific DFT studies focusing exclusively on the (3S)-isoflavanone stereoisomer are not extensively detailed in the provided literature, the methods are broadly applied to the isoflavone class. For instance, studies on related flavonoids use DFT with specific functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311** or def2TZVP to analyze structural and electronic properties. acs.orgacs.org The results from these calculations can be validated by comparing them with experimental data, such as X-ray crystallography, when available. aun.edu.eg This comparative approach helps refine the computational models and ensures their accuracy. aun.edu.eg

Table 1: Examples of Properties Calculated Using Quantum Chemical Methods for Flavonoids

| Property | Description | Typical Method | Reference |

|---|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | DFT (e.g., B3LYP/6-31G(d,p)) | aun.edu.eg |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) spectra. | DFT | acs.org |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | DFT | acs.orgaun.edu.eg |

| Chemical Descriptors | Ionization potential, electron affinity, electronegativity, chemical hardness/softness. | Derived from HOMO/LUMO energies | acs.org |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | DFT | nrel.gov |

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. pharmacy180.com These studies are critical because the specific arrangement of atoms determines how the molecule fits into the binding site of a biological target.